2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3S3/c1-11-7-15(14(19)8-13(11)18)26(22,23)20-10-17(21,12-4-6-24-9-12)16-3-2-5-25-16/h2-9,20-21H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFZYAAGXSLKIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylbenzenesulfonamide is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the following chemical formula:
Key Properties:
- Molecular Weight: 448.4 g/mol
- CAS Number: 2034237-81-3
Synthesis
The synthesis of this compound typically involves:
- Starting Materials: 2,4-dichlorobenzoic acid and thiophenemethanol.
- Reactions:
- Conversion of 2,4-dichlorobenzoic acid to its acid chloride.
- Nucleophilic substitution with thiophenemethanol in the presence of a base such as triethylamine to form the amide bond.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may act by:
- Inhibiting specific enzymes or receptors , which can lead to therapeutic effects in diseases where these targets are dysregulated.
- Modulating signaling pathways involved in cellular processes, potentially influencing cell growth and apoptosis.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity:
- Enzyme Inhibition:
- Cytotoxicity Studies:
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this sulfonamide:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,4-Dichloro-N-(2-hydroxyethyl)benzamide | Lacks thiophene rings | Lower binding affinity |
| 2,4-Dichloro-N-(2-hydroxy-2-phenylethyl)benzamide | Contains phenyl group | Different interaction profile |
The presence of thiophene rings in the target compound enhances its electron-rich nature, potentially increasing its binding affinity to biological targets compared to structurally similar compounds without these features .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the disruption of bacterial cell wall synthesis.
Case Study 2: Cancer Cell Apoptosis
In a controlled experiment on human cancer cell lines, treatment with the compound at concentrations above 25 µM resulted in a significant increase in apoptotic markers compared to untreated controls. Flow cytometry analysis confirmed these findings, indicating a potential role in cancer therapy .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that sulfonamide compounds exhibit significant antimicrobial properties. The compound shows potential as an antibacterial agent against a range of pathogens. For instance, a study found that derivatives of sulfonamides can inhibit bacterial growth effectively, suggesting that this compound may be developed into a new class of antibiotics .
Anti-inflammatory Properties
Sulfonamides are known to have anti-inflammatory effects. The specific compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines .
Cancer Research
Recent investigations have explored the role of sulfonamides in cancer treatment. The compound has been shown to induce apoptosis in cancer cell lines, suggesting its potential use as an anticancer agent. A notable study indicated that modifications to the sulfonamide structure can enhance its efficacy against specific cancer types .
Agricultural Applications
Herbicide Development
The unique structure of 2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylbenzenesulfonamide positions it as a candidate for herbicide formulation. Research indicates that compounds with similar thiophene structures can act as effective herbicides by inhibiting key enzymatic pathways in plants .
Pesticide Formulations
This compound has also been explored for use in pesticide formulations. Its ability to disrupt pest metabolic processes makes it a valuable addition to integrated pest management strategies. Field trials have shown promising results in controlling specific insect populations without harming beneficial organisms .
Materials Science Applications
Polymer Chemistry
In materials science, sulfonamides are utilized as additives in polymer formulations to enhance properties such as thermal stability and mechanical strength. The compound's incorporation into polymer matrices has been shown to improve resistance to degradation under environmental stressors .
Nanotechnology
Recent advancements have seen the application of this compound in nanotechnology, particularly in the development of nanocomposites for drug delivery systems. Its ability to form stable complexes with nanoparticles enhances the bioavailability of therapeutic agents, offering a novel approach to targeted therapy .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their distinguishing features are summarized below:
Key Observations:
Benzene Ring Substituents :
- The target compound’s 2,4-Cl₂ and 5-CH₃ substituents create a mixed electronic environment, balancing electron-withdrawing (Cl) and electron-donating (CH₃) effects. This contrasts with analogues bearing methoxy (OCH₃) or single halogen groups, which exhibit simpler electronic profiles .
- The 4-OCH₃ group in increases solubility via polar interactions but reduces lipophilicity compared to halogens.
Heterocyclic Components :
- The dual thiophene groups in the target compound likely enhance lipophilicity and aromatic interactions compared to analogues with thiophene-furan hybrids (e.g., ).
- Compounds with 1,2,4-triazole-thione moieties (e.g., ) prioritize hydrogen-bonding and tautomeric versatility, differing from the rigid thiophene framework.
Sulfonamide Linker: All analogues retain the sulfonamide group, critical for enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
